1-Propylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
propylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQOMSTTXPGKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325794 | |
| Record name | Propylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-45-8 | |
| Record name | B-Propylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17745-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 518339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17745-45-8 | |
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| Record name | Propylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propylboronic acid | |
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| Record name | Propylboronic acid | |
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Advanced Synthetic Methodologies for Propylboronic Acid and Analogs
Organometallic Precursor Routes
The most established methods for synthesizing boronic acids involve the reaction of organometallic reagents with boron electrophiles. rsc.org These pathways are valued for their reliability and broad applicability.
Grignard Reagent Mediated Synthesis
The reaction of a Grignard reagent with a trialkyl borate (B1201080), such as triisopropyl borate or trimethyl borate, is a primary and widely used method for preparing boronic acids. rsc.org This synthesis begins with the formation of the Grignard reagent, propylmagnesium bromide, from 1-bromopropane (B46711) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The resulting organometallic species then acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. rsc.orglibretexts.org This addition forms a boronate complex. rsc.org
To prevent over-addition, where more than one propyl group attaches to the boron atom, the reaction is typically conducted at low temperatures. The intermediate boronic ester is not usually isolated but is directly subjected to acidic hydrolysis (e.g., with aqueous hydrochloric acid) to yield the final propylboronic acid. rsc.org This method is scalable and effective for a variety of alkyl and aryl boronic acids. organic-chemistry.orggoogle.com The reaction can be performed using pre-formed Grignard reagents or under Barbier conditions, where the alkyl halide, magnesium, and boron-containing substrate are all present in the same pot. google.comgoogle.com
| Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Ref. |
| Propylmagnesium halide | Triisopropyl borate | THF/Ether | 1. Low Temperature2. Acidic Hydrolysis | Propylboronic acid | rsc.org |
| Allyl Halide + Mg⁰ | Pinacolborane (PinBH) | THF | Room Temperature (Barbier) | Allylboronate Ester | google.comgoogle.com |
| Alkyl Grignard Reagents | Pinacolborane (PinBH) | THF | Ambient Temperature | Pinacolboronate Ester | organic-chemistry.org |
Organolithium Reagent Derived Pathways
Similar to the Grignard approach, organolithium reagents provide a powerful alternative for the synthesis of boronic acids. rsc.org The pathway involves the reaction of an organolithium species, such as n-propyllithium, with a trialkyl borate. uwindsor.ca Organolithium reagents are generally more reactive than their Grignard counterparts, which necessitates strict control of reaction conditions, particularly maintaining very low temperatures (e.g., -78 °C) to avoid the formation of undesired borinate byproducts from over-alkylation. rsc.orglibretexts.org
The synthesis starts with the preparation of n-propyllithium, often through the reaction of 1-chloropropane (B146392) or 1-bromopropane with lithium metal. This highly basic and nucleophilic reagent is then added slowly to a solution of the boron electrophile (e.g., triisopropyl borate) in an ethereal solvent. lscollege.ac.in The reaction proceeds through a tetrahedral boronate intermediate, which upon acidic workup, hydrolyzes to propylboronic acid. rsc.orgmasterorganicchemistry.com Due to their high reactivity, organolithium reagents are particularly useful for preparing boronic acids from less reactive precursors. lscollege.ac.in
| Reagent 1 | Reagent 2 | Solvent | Conditions | Product | Ref. |
| n-Propyllithium | Triisopropyl borate | Ether/Hexane | 1. -78 °C2. Acidic Hydrolysis | Propylboronic acid | rsc.orguwindsor.ca |
| Aryl Lithium | B(Oi-Pr)₃ / Diethanolamine (B148213) | N/A | One-pot lithiation/borylation | Diethanolamine boronate | rsc.org |
Hydroboration-Based Synthesis
Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, providing a direct route to organoboranes. rsc.org
Hydroboration of Alkenes and Alkenyl Substrates
The hydroboration-oxidation reaction, first developed by Herbert C. Brown, is a cornerstone of modern organic synthesis for producing alcohols and can be adapted for boronic acid synthesis. numberanalytics.com For the preparation of propylboronic acid, the substrate is propene. The reaction proceeds by treating propene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). masterorganicchemistry.com
The key feature of this reaction is its regioselectivity; the addition occurs in an anti-Markovnikov fashion, where the boron atom attaches to the less substituted carbon of the double bond. masterorganicchemistry.combyjus.com In the case of propene, the boron adds to the terminal carbon, forming a tripropylborane (B75235) intermediate as one mole of borane reacts with three moles of the alkene. byjus.com This intermediate is then oxidized and hydrolyzed. While oxidation with hydrogen peroxide and sodium hydroxide (B78521) yields propan-1-ol, a modified workup is used to obtain the boronic acid. numberanalytics.commasterorganicchemistry.com This method is highly efficient for generating alkylboranes from simple alkenes. rsc.org
| Substrate | Reagent | Key Feature | Intermediate | Product | Ref. |
| Propene | Borane (BH₃·THF) | Anti-Markovnikov addition | Tripropylborane | Propylboronic acid | masterorganicchemistry.combyjus.com |
| 1-Hexene | Borane (BH₃), then H₂O₂/NaOH | Anti-Markovnikov addition | Trihexylborane | 1-Hexanol | byjus.com |
Transition Metal-Catalyzed Borylation Strategies
Modern advancements have introduced transition metal-catalyzed reactions as powerful tools for forming carbon-boron bonds with high efficiency and selectivity. wikipedia.org These methods often utilize readily available starting materials and exhibit broad functional group tolerance.
One major strategy is the iridium-catalyzed C-H borylation of alkanes. wikipedia.org This allows for the direct conversion of a C-H bond in propane (B168953) to a C-B bond using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst. The reaction typically favors borylation at the terminal, less sterically hindered carbon, making it suitable for synthesizing n-propylboronic acid derivatives. wikipedia.org
Another significant method is the palladium-catalyzed Miyaura borylation, which couples alkyl halides with diboron reagents. rsc.orgorganic-chemistry.org For instance, 1-bromopropane can be reacted with B₂pin₂ in the presence of a palladium catalyst and a base to form the corresponding propylboronate ester. organic-chemistry.org This reaction is highly tolerant of various functional groups. Other metals, such as copper and manganese, have also been developed to catalyze the borylation of alkyl halides, offering cost-effective and mild alternatives. organic-chemistry.org
| Substrate | Reagent | Catalyst System | Product | Ref. |
| Propane | B₂pin₂ | Iridium complex (e.g., [Ir(COD)(OMe)]₂) | Propyl pinacol (B44631) boronate | wikipedia.org |
| Primary Alkyl Bromides | B₂pin₂ | Palladium complex / Ligand | Alkyl pinacol boronate | organic-chemistry.org |
| Alkyl Halides | B₂pin₂ | Iron(III) acetoacetate (B1235776) / TMEDA | Alkyl pinacol boronate | organic-chemistry.org |
| Alkyl Halides | B₂pin₂ | Copper(I) / Xantphos | Alkyl pinacol boronate | organic-chemistry.org |
Modern Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. researchgate.netnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com
While MCRs are not typically used for the direct synthesis of propylboronic acid itself, they represent an advanced methodology for creating complex analogs of propylboronic acid, where the propylboronic acid moiety is a key reactant. mdpi.com A prominent example is the Petasis borono-Mannich reaction. nih.gov In this reaction, an amine, a carbonyl compound (like an aldehyde or ketone), and a boronic acid (such as propylboronic acid) couple to form substituted amines, such as α-amino alcohols. benchchem.com
Recent research has focused on expanding the scope of MCRs involving boronic acids. For example, isonitrile-based MCRs, such as the Ugi and van Leusen reactions, have been successfully applied to synthesize libraries of β-amino boronic acids. mdpi.com Another innovative approach is a Passerini-type three-component reaction that uses boronic acids as carbon nucleophiles to synthesize α-hydroxyketones. nih.gov These strategies highlight the role of propylboronic acid as a fundamental building block in advanced, diversity-oriented synthesis for creating novel and structurally complex boronic acid analogs. researchgate.netrsc.org
Leveraging Boronic Acid Building Blocks in MCRs
The use of free boronic acid building blocks in multicomponent reactions is a key strategy for creating large libraries of diverse and complex small molecules. nih.gov This approach circumvents the often lengthy and demanding nature of traditional sequential synthesis. nih.gov By employing automated, high-throughput techniques like acoustic dispensing, these reactions can be performed on a nanomole scale, accelerating the discovery of novel compounds. nih.gov
Several types of MCRs have been adapted to incorporate boronic acids, including propylboronic acid, as crucial nucleophilic partners.
Petasis Boronic Acid Mannich Reaction: This well-known MCR couples a boronic acid with an amine and a carbonyl compound (often an α-keto acid or aldehyde) to generate α-amino acids and their derivatives. organic-chemistry.org The reaction is notable for its operational simplicity and the ability to form complex products in a single step. For instance, propylboronic acid can react with an amine like glycine (B1666218) and an aldehyde in a one-pot synthesis, streamlining the creation of unnatural α-amino acids. organic-chemistry.orgbenchchem.com The versatility of this reaction allows for a wide range of partners, including alkenylboronic acids and various arylboronic acids. organic-chemistry.org
Passerini-Type Reactions: Researchers have successfully engaged boronic acids as carbon nucleophiles in a Passerini-type three-component reaction. nih.gov This process combines a boronic acid, an isocyanide, and an activated carbonyl compound to produce a diverse range of α-hydroxyketones. nih.gov The methodology is valued for its modularity, operational simplicity, and broad substrate scope under mild conditions. nih.gov
Photochemical Carboborylation: A novel photochemical approach involves the reaction between cyclic α,β-unsaturated N-tosylhydrazones and alkylboronic acids, such as n-propylboronic acid. rsc.org Under irradiation with light (e.g., 390 nm), these components react in the presence of a base to form allylic boronic acids, which can be trapped as stable pinacol boronates. rsc.org This process can be extended into a one-pot, three-component reaction by adding an aldehyde to the intermediate allylic boronic acid, yielding homoallylic alcohols. rsc.org
| Reaction Name | Key Components | Product Type |
| Petasis Reaction | Boronic Acid (e.g., Propylboronic acid), Amine, Aldehyde/α-Keto Acid | α-Amino Acids / Derivatives |
| Passerini-Type Reaction | Boronic Acid, Isocyanide, Activated Carbonyl | α-Hydroxyketones |
| Photochemical Three-Component Reaction | α,β-Unsaturated N-Tosylhydrazone, Alkylboronic Acid, Aldehyde | Homoallylic Alcohols |
Isonitrile-Based Multicomponent Reactions
Isonitrile-based multicomponent reactions (IMCRs) are a cornerstone of combinatorial chemistry, prized for their ability to generate molecular complexity rapidly. mdpi.commdpi.com Boronic acid derivatives have been successfully integrated into these powerful synthetic transformations. mdpi.comresearchgate.netnih.gov
A key strategy involves using a protected (2-oxoethyl)boronic acid, specifically N-methyliminodiacetic acid (MIDA) boronate, which functions as the aldehyde component in IMCRs. mdpi.comresearchgate.net This stable yet reactive building block has enabled the synthesis of novel β-amino boronic acids. mdpi.com
The Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. mdpi.comnih.gov By employing the MIDA-protected α-boryl aldehyde, researchers have synthesized libraries of peptidomimetic β-amino boronic acids. mdpi.comresearchgate.net This method allows for significant structural diversity by varying each of the four components. researchgate.net A three-component version (Ugi-4C-3CR) has also been used, reacting the boryl aldehyde with β-amino acids and an isocyanide to create β-lactam-containing β-amino boronic acids. mdpi.com
The van Leusen Reaction: This three-component reaction traditionally combines an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form imidazoles. The MIDA-protected α-boryl aldehyde has been successfully used in this reaction to synthesize imidazole-bearing methylboronic acids for the first time. mdpi.com
The resulting MIDA-protected boronic acids are stable, but the MIDA group can be easily removed under mild basic conditions to yield the free β-aminoboronic acids, which have shown remarkable stability towards protodeboronation. mdpi.comresearchgate.net
Functional Group Tolerance and Stereoselective Synthesis
A critical advantage of modern synthetic methods for preparing propylboronic acid and its analogs is their compatibility with a wide array of functional groups and their ability to control stereochemistry.
Functional Group Tolerance: The tolerance for various functional groups is a hallmark of contemporary synthetic routes involving boronic acids. While early preparative methods using highly reactive organolithium or Grignard reagents suffered from low functional group tolerance rsc.org, modern catalytic systems are far more robust.
Palladium-catalyzed reactions , such as the Miyaura borylation, are highly functional group tolerant, allowing for the synthesis of boronic esters from starting materials containing sensitive groups. rsc.org
Photochemical homologation reactions involving N-tosylhydrazones and alkylboronic acids are compatible with functional groups such as bromides, nitriles, and even enolizable ketones. rsc.orgnih.gov
Deprotection protocols have also been optimized for mildness and functional group tolerance. For example, a two-step method for cleaving pinacol esters via a diethanolamine intermediate proceeds under gentle conditions, preserving other functionalities within the molecule. vt.edu
Stereoselective Synthesis: Controlling the three-dimensional arrangement of atoms is crucial for creating specific, biologically active molecules. Several methodologies achieve high levels of stereoselectivity in the synthesis of boronic acid derivatives.
MCRs for Diastereoselective Synthesis: The one-pot, three-component reaction of α,β-N-tosylhydrazones, alkylboronic acids, and aldehydes can produce homoallylic alcohols with very high diastereoselectivity. rsc.org The stereochemical outcome is rationalized by the carboborylation of the intermediate diazo compound occurring on the less sterically hindered face. rsc.org
Metal-Free Stereoselective Couplings: Reactions between N-tosylhydrazones and alkenylboronic acids can proceed with high stereoselectivity without the need for a metal catalyst. uniovi.es
Iterative Homologation: Boronic esters are excellent substrates for stereodirected synthesis. They can undergo multiple homologations using enantioenriched carbenoids, allowing for the controlled, iterative construction of stereocenters. researchgate.net
Cyclopropanation: The stereospecific cyclopropanation of alkenylboronic acids using diazomethane (B1218177) in the presence of a palladium catalyst allows for the synthesis of stereodefined cyclopropylboron reagents. unl.pt
Elucidation of Reaction Mechanisms and Reactivity Principles of Propylboronic Acid
Intrinsic Lewis Acidity and Coordination Chemistry
The chemical behavior of propylboronic acid is largely dictated by the electron-deficient nature of its boron atom, which possesses a vacant p-orbital. This electronic configuration imparts significant Lewis acidic character to the molecule, enabling it to readily accept electron pairs from Lewis bases. libretexts.orgwikipedia.org
Interaction with Lewis Bases and Nucleophilic Species
As a Lewis acid, propylboronic acid readily interacts with a variety of Lewis bases, which are species that can donate a pair of electrons. wou.edu This includes common nucleophiles such as amines, hydroxides, and water. libretexts.orgacs.org The interaction involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, forming a coordinate covalent bond. libretexts.orgbccampus.ca This process is fundamental to many of the reactions in which propylboronic acid participates, including its role in catalysis and as a coupling partner in reactions like the Suzuki-Miyaura cross-coupling. acs.orgrsc.org The formation of these Lewis acid-base adducts can activate the boronic acid or the interacting species for subsequent transformations. rsc.org
Formation and Reactivity of Tetrahedral Boronate Adducts
The coordination of a Lewis base to the trigonal planar propylboronic acid results in a change in hybridization at the boron center from sp² to sp³. This leads to the formation of a tetrahedral boronate adduct. acs.orgresearchgate.net These adducts are typically anionic and are more nucleophilic than the parent boronic acid. rsc.orgresearchgate.net The formation of these tetrahedral intermediates is a crucial step in many reactions. For instance, in the Suzuki-Miyaura coupling, the formation of a boronate species by reaction with a base is believed to precede the transmetalation step. rsc.org The stability and reactivity of these tetrahedral adducts can be influenced by several factors, including the nature of the Lewis base and the reaction conditions. chemistry-chemists.comnih.gov
Influence of Substituents on Lewis Acidity (e.g., pKa considerations)
Table 1: General Influence of Substituents on Boronic Acid Properties
| Substituent Type | Effect on Boron Electron Density | Impact on Lewis Acidity | Predicted pKa Change |
| Electron-Withdrawing | Decreases | Increases | Decreases |
| Electron-Donating | Increases | Decreases | Increases |
This table provides a generalized overview of expected trends based on established chemical principles.
Oxidative Stability and Deboronation Processes
A key aspect of the reactivity of propylboronic acid is its susceptibility to oxidation and deboronation, which can be both a useful transformation and an undesired side reaction. acs.orgwikipedia.org
Mechanistic Pathways of Oxidative Deboronation
Oxidative deboronation is a process that converts a boronic acid into the corresponding alcohol and boric acid. nih.gov This reaction is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide. nih.govpnas.org The putative mechanism involves the attack of a nucleophilic oxidant on the empty p-orbital of the boron atom. nih.govpnas.org This is followed by a 1,2-migration of the propyl group from the boron to the oxygen atom, which is often the rate-limiting step. nih.govpnas.org The resulting boric ester is then readily hydrolyzed to yield the final products. nih.gov In biological systems or in the presence of certain enzymes like cytochrome P450, the formation of ROS can facilitate this deboronation, representing a potential deactivation pathway for boronic acid-containing compounds. nih.gov
Strategies for Enhancing Oxidative Stability
Given that oxidative deboronation can be a significant liability, particularly in biological or pharmaceutical contexts, strategies have been developed to enhance the stability of boronic acids. digitellinc.com One effective approach is to diminish the electron density on the boron atom, which in turn slows down the rate-limiting carbon-to-oxygen migration step. nih.govpnas.org This can be achieved through the introduction of electron-withdrawing groups on the organic substituent. pnas.orgresearchgate.net Another strategy involves the formation of stable intramolecular esters, such as boralactones, where a pendant carboxyl group coordinates to the boron atom. nih.govpnas.orgnih.gov This intramolecular coordination has been shown to dramatically increase resistance to oxidation by sterically hindering the approach of oxidants and by electronically disfavoring the transition state of the oxidation reaction. pnas.orgdigitellinc.com The formation of boronate esters with sterically hindered diols, like pinacol (B44631), or the conversion to potassium organotrifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates are also common methods to protect the boronic acid functionality from unwanted reactions, including oxidation and protodeboronation. acs.orgwikipedia.orgdigitellinc.com
Metal-Free Reductive Couplings and Cascade Cyclizations
The development of new carbon-carbon bond-forming reactions that avoid the use of metal catalysts is a significant area of interest in modern organic synthesis, driven by goals of economic efficiency and environmental sustainability. nih.govorganic-chemistry.org A particularly effective metal-free method involves the reductive coupling of boronic acids with tosylhydrazones. nih.gov This process is highly versatile, tolerates a wide range of functional groups, and utilizes readily available starting materials, as tosylhydrazones are easily prepared from corresponding carbonyl compounds like aldehydes and ketones. nih.govorganic-chemistry.org
The general mechanism for this transformation begins with the base-promoted thermal decomposition of a tosylhydrazone to generate a diazo compound in situ. organic-chemistry.org This highly reactive intermediate then couples with a boronic acid through carboborylation. researchgate.net In many cases, particularly with arylboronic acids under thermal conditions, the resulting homologated boronic acid intermediate is unstable and undergoes protodeboronation to yield the final reductively coupled product. chemrxiv.orguniovi.es Propylboronic acid, as an alkylboronic acid, also participates in these transformations, sometimes leading to unexpected reactivity pathways. For instance, when an N-tosylhydrazone bearing an acetal (B89532) group was reacted with propylboronic acid, the reaction deviated from the expected spirocyclization to exclusively form a 1,3-diene in a moderate yield. rsc.org
Recent advancements have utilized photochemical methods to control the reactivity of the intermediates, enabling cascade processes. By employing light, often from a 370–390 nm LED, the reaction can proceed under milder conditions. chemrxiv.org This approach allows for the generation and interception of transient boronic acid intermediates that would otherwise be difficult to isolate, preventing immediate protodeboronation and enabling their use in subsequent transformations. chemrxiv.org
Research Findings: Photochemical Carboborylation
A key example of this photochemical strategy is the reaction between an α,β-unsaturated N-tosylhydrazone and propylboronic acid. chemrxiv.org Researchers selected 4,4-dimethylcyclohexanone (B1295358) N-tosylhydrazone and n-propylboronic acid as model substrates. chemrxiv.org The reaction, conducted in dichloromethane (B109758) (CH2Cl2) with a base combination of cesium carbonate (Cs2CO3) and N,N-diisopropylethylamine (DIPEA) and irradiated with a 390 nm LED, successfully generated a tertiary allylic boronic acid intermediate. chemrxiv.org This unstable intermediate was then trapped in situ by adding pinacol, affording the stable allylic pinacol boronate as the final product in a satisfactory yield. chemrxiv.org Under these mild photochemical conditions, the resulting allylboronate was isolated as a single regioisomer, avoiding the 1,3-borotropic rearrangements that can occur under harsher conditions. chemrxiv.org
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Trapping Agent | Final Product | Ref. |
| 4,4-dimethylcyclohexanone N-tosylhydrazone | n-Propylboronic acid | Cs2CO3, DIPEA, CH2Cl2, 390 nm LED, 2h | Tertiary allylic boronic acid | Pinacol | Allylic pinacol boronate | chemrxiv.org |
Cascade Cyclization: One-Pot Synthesis of Homoallylic Alcohols
The utility of these photochemically generated intermediates extends to one-pot cascade reactions. The allylic boronic acids produced from the reaction of N-tosylhydrazones and propylboronic acid can be directly used in subsequent bond-forming steps without isolation. In a notable application, after the initial photochemical reaction was complete, various aldehydes were added directly to the reaction mixture. This initiated a highly diastereoselective allylation reaction, smoothly converting the transient allylic boronic acid and the added aldehyde into the corresponding homoallylic alcohols in high yields. This three-component, one-pot process demonstrates a powerful cascade cyclization, effectively building molecular complexity from simple precursors.
| N-Tosylhydrazone | Boronic Acid | Added Reagent | Key Transformation | Product Type | Diastereoselectivity | Ref. |
| Cyclic α,β-unsaturated N-tosylhydrazones | n-Propylboronic acid | Aromatic Aldehydes | In situ allylation of aldehyde | Homoallylic Alcohols | High |
Advanced Research Applications and Methodologies Involving Propylboronic Acid
Catalysis and Organocatalysis
Organoboron compounds, including propylboronic acid, are increasingly utilized as catalysts in organic synthesis. oaepublish.comnih.gov Their ability to act as Lewis acids allows them to activate a wide range of substrates, facilitating numerous chemical transformations. mdpi.comrsc.org
Lewis Acid Catalysis in Organic Synthesis
The boron atom in propylboronic acid possesses a vacant p-orbital, rendering it electrophilic and capable of accepting electron pairs from Lewis bases. vulcanchem.com This Lewis acidity is the foundation of its catalytic activity. mdpi.comrsc.org Propylboronic acid can form reversible covalent bonds with hydroxyl groups, a property exploited to activate these functionalities for various reactions. rsc.org This activation can proceed through either electrophilic or nucleophilic pathways. rsc.org
In electrophilic activation, for instance, the boronic acid can catalyze the formation of amides from carboxylic acids and amines. rsc.org This process avoids the need for wasteful stoichiometric activating agents. rsc.org
Propylboronic Acid as a Component in Transition Metal Catalysis (e.g., Rhodium-catalyzed hydroarylation)
Propylboronic acid and its derivatives are crucial components in a variety of transition metal-catalyzed reactions. oaepublish.comcofc.edu While the Suzuki-Miyaura cross-coupling reaction is a prominent example of its application, its role extends to other significant transformations like rhodium-catalyzed hydroarylation. vulcanchem.commdpi.com
In rhodium-catalyzed hydroarylation, an aryl group from a boronic acid is added across a carbon-carbon double or triple bond. mdpi.comdiva-portal.org This reaction is a powerful tool for forming carbon-carbon bonds and has been extensively studied. mdpi.com The general mechanism involves the transmetalation of the aryl group from the boron to the rhodium center, creating a reactive aryl-rhodium intermediate. mdpi.com This intermediate then participates in the hydroarylation of unsaturated substrates. mdpi.com The use of chiral ligands in these systems can lead to asymmetric hydroarylation, producing enantiomerically enriched products. mdpi.com
Recent research has demonstrated the use of rhodium catalysis for the hydroarylation of various substrates, including 3-pyrrolines and even fullerenes, with arylboronic acids. mdpi.comdiva-portal.org The efficiency and selectivity of these reactions can be influenced by factors such as the choice of ligand, solvent, and additives. mdpi.comdiva-portal.org
Catalytic Hydrogenation and Hydrosilylation Involving Boron
Boron compounds play a significant role in catalytic hydrogenation and hydrosilylation reactions, often in metal-free systems or in cooperation with transition metals. nih.govnih.govresearchgate.net
Catalytic Hydrogenation: Frustrated Lewis pairs (FLPs), which can be formed from boranes, have shown remarkable ability to activate small molecules like H₂. mdpi.comresearchgate.net This activation allows for the metal-free hydrogenation of various unsaturated compounds. oaepublish.comresearchgate.net Furthermore, metallaboratranes, which feature a metal-boron bond, can cooperatively activate dihydrogen. nih.gov For example, an iron metallaboratrane has been shown to catalyze the hydrogenation of alkenes and alkynes, with the boron atom acting as a shuttle for hydride transfer. nih.gov Boron complexes have also been investigated as catalysts for the transfer hydrogenation of aromatic ketones. tandfonline.com
Catalytic Hydrosilylation: Boron-based catalysts, particularly tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as effective catalysts for the hydrosilylation of various functional groups. mdpi.comnih.gov B(C₆F₅)₃ can catalyze the hydrosilylation of carbonyl compounds and has been used for the dearomatization of N-heteroarenes through the formation of N-silyl enamine intermediates. mdpi.comnih.gov This metal-free approach offers an alternative to traditional transition-metal-catalyzed hydrosilylation reactions. researchgate.net
Materials Science and Engineering
The ability of boronic acids to form reversible covalent bonds with diols has been harnessed in the development of advanced materials with tailored properties and functionalities. xmu.edu.cn
Polymeric Systems with Boronic Acid Moieties
Incorporating boronic acid moieties into polymer structures creates materials with stimuli-responsive behavior, making them suitable for a range of applications, especially in separations and sensing. nih.govrsc.org These functional polymers can be synthesized by polymerizing monomers containing boronic acid groups. rsc.org
A significant application of polymers functionalized with boronic acids is in the separation and recovery of bio-oxygenates, such as sugars and diols, from complex mixtures. researchgate.netrsc.org This is particularly relevant for future biorefineries. researchgate.netrsc.org
Polymeric adsorbents bearing phenylboronic acid moieties have been developed for the selective recovery of fructose (B13574) from glucose-fructose mixtures. researchgate.netrsc.org These polymers exhibit high capacity for fructose, forming stable cyclic boronate esters. The binding capacity is influenced by the polymer's structure, including the type and content of the cross-linker. researchgate.net Efficient desorption of the bound fructose can be achieved by altering the pH, highlighting the reversible nature of the boronic acid-diol interaction. researchgate.net
Similarly, boronic acid-functionalized adsorbents have been successfully used for the selective uptake of 2,3-butanediol (B46004) (BDO) from fermentation broths. researchgate.net These materials show high selectivity for BDO with minimal co-adsorption of other components. researchgate.net The ability to functionalize various support materials, such as silica (B1680970) particles and carbon microspheres, with boronic acid polymers expands their utility in affinity separation. nih.govresearchgate.net
Table 1: Research Findings on Boronic Acid-Based Adsorbents
| Application | Adsorbent Type | Target Molecule | Key Findings |
|---|---|---|---|
| Fructose Recovery | Cross-linked p-vinylphenylboronic acid polymers | Fructose | High fructose capacity (up to 1 mol/mol of boron); efficient desorption in acidic medium. researchgate.netrsc.org |
| Bio-oxygenate Recovery | Boronic acid-functionalized polymers | 2,3-Butanediol (BDO) | Selective uptake of BDO from fermentation broths with high efficiency. researchgate.net |
| Glycoprotein Separation | Boronic acid polymer brushes on silica | Glycoproteins | Fast separation of glycoproteins based on selective boronate affinity interaction. nih.gov |
pH-Responsive and Glucose-Sensitive Polymers
Boronic acids are integral to the design of "smart" polymers that can respond to changes in pH and glucose concentration. wikipedia.org This functionality stems from the boronic acid group's ability to exist in equilibrium between a neutral, trigonal planar state and a charged, tetrahedral boronate state, a balance that is highly pH-dependent. dovepress.com Phenylboronic acid (PBA) is a widely studied component for these systems; however, the underlying principles are applicable to alkylboronic acids like propylboronic acid. mdpi.com
The mechanism for glucose sensitivity relies on the reversible formation of covalent complexes (boronate esters) between the boronic acid and diols, such as those present in glucose molecules. mdpi.com This interaction can be leveraged to create injectable, self-healing hydrogels. nih.gov For instance, hydrogels can be formed through the complexation between polymers containing multiple boronic acid groups and polymers with glucose units. nih.gov These materials exhibit shear-thinning properties, allowing them to be injected, and can rapidly self-heal back into a gel state. nih.gov Critically, these hydrogels can demonstrate glucose-responsive behavior, releasing encapsulated molecules, such as a model drug, in response to increased glucose concentrations. nih.gov This is driven by the competitive binding of free glucose, which displaces the cross-links within the hydrogel, leading to its swelling or partial dissolution and subsequent cargo release. mdpi.comresearchgate.net
Boronic Acid-Functionalized Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that are explored for various applications, including as solvents and catalysts. orientjchem.org "Task-specific" ionic liquids can be created by incorporating functional groups, such as propylboronic acid, into the cation. researchgate.net
Research has demonstrated the synthesis of imidazolium-based ionic liquids featuring a propylboronic acid group. orientjchem.orgresearchgate.net These compounds are synthesized by reacting N-alkylimidazoles with halogenated alkylboronic acids. orientjchem.org For example, 1-propyl boronic acid-3-alkylimidazolium bromides have been successfully synthesized. researchgate.netscribd.com The introduction of the boronic acid moiety can impart unique properties. Studies on a boronic acid-containing ionic liquid showed it exhibited high ionic conductivity, reaching 6.5 x 10⁻⁴ S·cm⁻¹ at 50 °C, and a high lithium-ion transference number, attributed to an anion-trapping effect by the Lewis acidic boronic acid group. researchgate.net
The table below details examples of synthesized propylboronic acid-functionalized ionic liquids.
| Compound Name | Starting Materials | Application/Feature | Source |
| 3-(3-hexadecylimidazolium) propyl boronic acid bromide | Imidazole, 1-Bromohexadecane, 3-Bromopropylboronic acid | Potential catalyst, increases lipophilicity | orientjchem.orgresearchgate.net |
| 3-(3-decylimidazolium)-propylboronic acid | Imidazole, 1-Bromodecane, 3-Bromopropylboronic acid | Potential catalyst | researchgate.net |
| 1-propyl boronic acid-3-alkylimidazolium bromides | N-alkylimidazole, Halogenated propylboronic acid | Anion-trapping effect, enhanced ionic conductivity | researchgate.net |
This table is based on data from synthesized compounds in the cited literature.
Boron-Doped Functional Materials
Boron doping is a strategy to modify the electronic properties of materials, particularly carbon-based materials like carbon nanotubes (CNTs). While research often employs simple boron sources like boric acid, the principle involves incorporating boron atoms into the material's lattice. arxiv.org This substitution alters the electronic structure and, consequently, the material's properties.
In a study on multi-walled carbon nanotubes (MWNTs), boron doping was achieved using a methanol (B129727) solution of boric acid as the boron source during synthesis. arxiv.org The introduction of boron atoms into the carbon lattice was confirmed by Raman spectroscopy. The results showed a direct correlation between the boron concentration in the source solution and changes in the Raman spectra, including a shift in the G-band peak position and a broadening of its full-width at half-maximum (FWHM). arxiv.org Crucially, the electrical resistivity of the MWNTs was found to decrease as the boron doping level increased, demonstrating that boron acts as an effective dopant to provide conduction carriers. arxiv.org
The data below illustrates the effect of the boron concentration in the source solution on the Raman G-band of the resulting nanotubes.
| Boron Concentration in Source (atm %) | G-Band Peak Position (cm⁻¹) | G-Band FWHM (cm⁻¹) | Effect Noted | Source |
| 0 | ~1582 | ~25 | Baseline (Undoped) | arxiv.org |
| 1.0 | ~1585 | ~30 | Peak shift and broadening | arxiv.org |
| 2.0 | ~1592 | ~40 | Further peak shift and broadening | arxiv.org |
This table is derived from graphical data presented in the cited research, illustrating the trend of boron doping.
Chemical Biology and Medicinal Chemistry
In the realms of chemical biology and medicinal chemistry, boronic acids, including propylboronic acid, are recognized for their ability to interact with biological macromolecules, particularly enzymes. nih.gov
Enzyme Inhibitor Research and Development
Propylboronic acid and its derivatives have been investigated as inhibitors for a range of enzymes, functioning either as the primary inhibiting agent or as a key structural component. sci-hub.senih.gov Boronic acids are attractive as enzyme inhibitors because they can target enzymes that are otherwise difficult to inhibit, such as serine proteases and metalloproteases. nih.govresearchgate.net
Key research findings include:
Acetylcholinesterase: Propylboronic acid was studied as a reversible, esteratic-site-directed inhibitor of acetylcholinesterase. In one study, its presence led to an 85-fold acceleration in the rate of the enzyme's alkylation by an affinity label, highlighting a complex interaction within the active site. nih.gov
Arginase-1 (ARG-1): In the development of arginase inhibitors for cancer immunotherapy, a compound featuring a linker attached to a propylboronic acid moiety was shown to inhibit human ARG-1 with an IC₅₀ of 6 nM. sci-hub.se
Quorum-Quenching Enzyme PvdQ: N-alkylboronic acids, including propylboronic acid, have been studied as inhibitors of the PvdQ enzyme from Pseudomonas aeruginosa, which is involved in bacterial communication and iron acquisition. chemsrc.com
Short-Chain Dehydrogenase/Reductase (SCR): Cyclopropylboronic acid has been noted for its ability to inhibit SCR, an enzyme found in bacteria and fungi. scispace.com
The following table summarizes enzymes targeted by inhibitors containing a propylboronic acid moiety.
| Enzyme Target | Organism/Context | Key Research Finding | Source |
| Acetylcholinesterase | Elapid Venom | Acts as a reversible inhibitor and accelerates enzyme alkylation by 85-fold. | nih.gov |
| Arginase-1 (ARG-1) | Human | A derivative with a propylboronic acid linker showed an IC₅₀ of 6 nM. | sci-hub.se |
| PvdQ | Pseudomonas aeruginosa | Investigated as part of a study on n-alkylboronic acid inhibitors to determine ligand specificity. | chemsrc.com |
| Short-Chain Dehydrogenase/Reductase (SCR) | Bacteria and Fungi | Noted as an effective inhibitor. | scispace.com |
This table summarizes key findings from cited research on propylboronic acid-related enzyme inhibition.
Investigation of Biological Activity and Molecular Mechanisms
The biological activity of propylboronic acid as an enzyme inhibitor is rooted in its specific molecular interactions within the enzyme's active site.
The primary mechanism by which propylboronic acid and other boronic acids inhibit many enzymes is by acting as a transition-state analogue. ontosight.ai Enzymatic reactions often proceed through a high-energy, tetrahedral transition state. The boron atom in propylboronic acid is electrophilic and can readily accept a pair of electrons from a nucleophilic amino acid residue (like the hydroxyl group of serine in a serine protease) or a catalytic water molecule activated by a metal ion (as in metalloproteases) in the enzyme's active site. researchgate.netontosight.ainih.gov
This interaction results in the formation of a stable, reversible, covalent tetrahedral adduct between the boron atom and the enzyme. nih.gov This adduct mimics the geometry of the natural transition state, but it is much more stable, effectively "trapping" the enzyme and preventing it from completing its catalytic cycle. ontosight.ai
For example, in metallo-β-lactamases, boronic acid inhibitors form a covalent adduct with the catalytic hydroxide (B78521) anion in the active site almost immediately upon binding, a step that requires significant activation energy for a normal substrate. nih.gov Similarly, with acetylcholinesterase, alkylboronic acids act as esteratic-site-directed reversible inhibitors, directly interacting with the catalytic machinery at that location. nih.gov This ability to form a reversible covalent bond with key active site residues is the foundation of their potent inhibitory activity. studymind.co.uk
Participation in Biosynthesis Processes
While propylboronic acid is not known to directly participate in natural biosynthetic pathways within organisms, it serves as a crucial building block in the chemoenzymatic synthesis of complex bioactive molecules. Chemoenzymatic strategies combine the selectivity of enzymatic catalysis with the versatility of chemical transformations to create novel compounds with high efficiency and stereoselectivity. For instance, propylboronic acid has been utilized in the C6-alkylation of purine (B94841) nucleosides, a process that can be part of a chemoenzymatic route to synthesize modified nucleoside analogs with potential therapeutic properties. These synthetic approaches leverage the reactivity of the boronic acid group to construct intricate molecular architectures that would be challenging to produce through purely biological or chemical means.
Effects on Cellular Signal Transduction
Propylboronic acid and its derivatives have been shown to modulate cellular signaling pathways, primarily through their ability to interact with enzymes. The mechanism of action often involves the reversible covalent bonding of the boronic acid moiety with diols present in biological molecules, which can alter enzyme activity. One of the key areas of investigation is the inhibition of protein kinases, which are pivotal in regulating a multitude of cellular processes, including cell growth, proliferation, and differentiation.
A notable example of propylboronic acid's impact on cell signaling is its incorporation into peptide structures designed to inhibit arginase, an enzyme implicated in immune suppression within the tumor microenvironment. By inhibiting arginase, these peptide boronic acids can help restore L-arginine levels, which are crucial for the activation and function of T-cells, thereby promoting an anti-tumor immune response. Specifically, a hydroxyproline (B1673980) derivative featuring a propylboronic acid linker has demonstrated potent inhibition of human arginase-1 (ARG-1) with an IC50 value of 6 nM. This highlights the potential of propylboronic acid-containing compounds in modulating signaling pathways central to cancer immunotherapy.
Antioxidant Effects
Recent research has explored the potential antioxidant properties of boronic acid derivatives. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Boronic acids have emerged as a class of compounds with the ability to react with and scavenge ROS, such as hydrogen peroxide (H2O2).
The mechanism of antioxidant activity involves the oxidation of the boronic acid to the corresponding phenol (B47542) and boric acid. While much of the research has focused on arylboronic acids, alkylboronic acids like propylboronic acid are also being investigated for their potential in this area. Studies on boronic-imine structured compounds have indicated antioxidant potential, though these are more complex derivatives. Furthermore, a patent has described boronated compounds for the treatment of diseases associated with oxidative stress, suggesting a role for compounds like propylboronic acid in mitigating oxidative damage.
Advanced Drug Delivery Systems and Prodrug Strategies
The unique properties of propylboronic acid make it a valuable component in the design of advanced drug delivery systems and prodrugs. A prodrug is an inactive form of a drug that is metabolized in the body to release the active therapeutic agent. The ability of boronic acids to form reversible ester bonds with diols is a key feature exploited in these strategies.
Propylboronic acid can be incorporated into various nanocarriers, such as liposomes and nanoparticles, to facilitate targeted drug delivery. These nanocarriers can be engineered to release their therapeutic cargo in response to specific physiological triggers, such as changes in pH or the presence of high concentrations of certain diol-containing molecules found in target tissues. For example, boronic acid-functionalized nanoparticles can be designed to be stable at physiological pH but to dissociate and release their payload in the acidic microenvironment of tumors.
In prodrug strategies, a propylboronic acid moiety can be attached to a drug molecule, rendering it inactive. Once the prodrug reaches its target, the boronic acid can be cleaved under specific conditions, such as in the presence of reactive oxygen species, which are often elevated in cancer cells, thereby releasing the active drug at the site of action. This targeted release minimizes systemic toxicity and enhances the therapeutic efficacy of the drug.
Peptide Boronic Acids in Synthetic Immunology and Therapeutics
The integration of propylboronic acid into peptide structures has given rise to a promising class of therapeutic agents, particularly in the field of synthetic immunology. Peptides play a central role in the immune system, and modifying them with boronic acids can enhance their therapeutic properties.
A significant application of peptide boronic acids is in the development of arginase inhibitors for cancer immunotherapy. Arginase is an enzyme that depletes L-arginine, an amino acid essential for T-cell proliferation and function. By inhibiting arginase, the tumor's immunosuppressive microenvironment can be reversed, allowing for a more effective anti-tumor immune response.
A specific example is a compound where a propylboronic acid is part of a larger peptide structure, (3-((3S, 4R)-1-((S)-2-aminopropanoyl)-4-azido-4-((benxyloxy)carbonyl)pyrrolodin-3-yl)propyl)boronic acid, which has been synthesized to inhibit arginase activity. Research has shown that hydroxyproline derivatives with a propylboronic acid linker can inhibit human ARG-1 with high potency. These findings underscore the potential of propylboronic acid-containing peptides as a new class of immunomodulatory drugs.
Non-Enzymatic Glucose Monitoring Sensor Design
The ability of boronic acids to reversibly bind with diols makes them ideal candidates for the development of non-enzymatic glucose sensors. This is a critical area of research for the management of diabetes. Traditional glucose monitoring often relies on enzymatic sensors, which can be sensitive to temperature and pH changes.
Boronic acid-based sensors offer a more robust chemical alternative. The principle behind these sensors is the interaction between the boronic acid and the diol groups of glucose, which leads to a detectable signal change, such as a change in fluorescence or an electrochemical response. While arylboronic acids have been more commonly used, alkylboronic acids like propylboronic acid can also participate in this recognition process.
Research has demonstrated the feasibility of using boronic acid-functionalized materials, such as graphene foam, in electrochemical glucose sensors. These sensors can be designed to be reusable and can be tuned to detect a wide range of glucose concentrations. Although much of the developmental work has centered on phenylboronic acid, the fundamental principles are applicable to propylboronic acid, and derivatives like 4-propylphenylboronic acid have been investigated in this context.
Analytical Chemistry Methodologies
The accurate analysis and characterization of propylboronic acid are crucial for its application in research and industry. A variety of advanced analytical techniques are employed for this purpose.
Table 1: Analytical Techniques for Propylboronic Acid
| Technique | Application | Key Findings |
|---|---|---|
| UHPLC-MS/MS | Quantitative analysis | Enables high-throughput analysis and quantification of boronic acids at very low concentrations. |
| NMR Spectroscopy | Structural characterization | 1H, 13C, and 11B NMR are used to confirm the structure of propylboronic acid and its derivatives. |
| FTIR Spectroscopy | Functional group identification | Confirms the presence of characteristic functional groups in the molecule. |
| Aqueous Acid-base Titration | Purity assessment | Used to determine the purity of propylboronic acid. |
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and selective quantification of propylboronic acid, even in complex matrices. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 11B NMR, is indispensable for the structural elucidation of propylboronic acid and its derivatives, providing detailed information about the connectivity of atoms in the molecule. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in propylboronic acid. Finally, aqueous acid-base titration is a classic and reliable method for determining the purity of the compound.
Molecular Recognition and Sensing Platforms for Diols
A distinguishing feature of propylboronic acid is its capacity to form reversible covalent complexes with molecules that contain 1,2- or 1,3-diol functionalities. vulcanchem.com This interaction is based on the Lewis acidic nature of the boron atom, which readily coordinates with the oxygen atoms of a diol to form a five- or six-membered cyclic boronate ester. vulcanchem.commdpi.com This reaction is reversible, and the stability of the resulting ester is influenced by factors such as pH and the specific structure of the diol. mdpi.comnih.gov
This principle of reversible covalent bonding is the foundation for creating advanced molecular recognition and sensing platforms. vulcanchem.comnih.gov By integrating boronic acid derivatives into various systems, researchers have developed chemosensors capable of detecting biologically significant species. mdpi.comrsc.org These platforms are designed to signal the binding event, often through a change in fluorescence or other optical properties. rsc.orgresearchgate.net
The general mechanism for many boronic acid-based sensors involves a modular design consisting of the boronic acid recognition site and a signal-reporting unit (e.g., a fluorophore). researchgate.net The binding of a diol, such as a carbohydrate, to the boron center alters the electronic properties of the sensor molecule, leading to a detectable change in its spectroscopic output. rsc.org The scaffold connecting the boronic acid to the reporter group is crucial, as it can significantly influence the binding affinity and selectivity for different diols. nih.gov While much research focuses on arylboronic acids, the fundamental principles of diol binding and sensing are applicable to alkylboronic acids like propylboronic acid. vulcanchem.com
Key Research Findings in Boronic Acid-Based Sensing:
| Application Area | Key Principle | Target Analytes | Reference |
| Fluorescent Chemosensors | Modulation of fluorescence upon diol binding. | Carbohydrates, Dopamine, Metal Ions | rsc.org |
| General Biosensing | Reversible covalent interaction with cis-diols. | Ribonucleic acids, Glycoproteins, Bacteria | mdpi.com |
| Saccharide Recognition | Formation of stable cyclic boronate esters. | Glucose, Fructose, Galactose | nih.gov |
Chromatographic Separation Techniques (e.g., Inverse Gas Chromatography)
Propylboronic acid derivatives have been utilized in specialized chromatographic applications, most notably in the development of novel stationary phases for inverse gas chromatography (IGC). acs.orgresearchgate.net IGC is a powerful technique for characterizing the physicochemical properties and surface interactions of materials. mcgill.casci-hub.se In this method, the material to be studied is used as the stationary phase, and known volatile probe molecules are injected to measure retention times. acs.orgsci-hub.se
One area of research has focused on synthesizing ionic liquids (ILs) containing a propylboronic acid moiety. acs.orgresearchgate.net Specifically, 1-propylboronic acid-3-alkylimidazolium bromide salts have been used as stationary phases in IGC to determine the activity coefficients at infinite dilution (γ∞) for a wide range of organic compounds. acs.orgresearchgate.net These γ∞ values are critical for designing and optimizing chemical separation processes. acs.orgresearchgate.net
A study conducted at 323.15 K measured the γ∞ values of 28 organic solutes on ionic liquids, including this compound-3-methylimidazolium bromide and this compound-3-dodecylimidazolium bromide. acs.org The results indicated that the presence of the boronic acid group in the ionic liquid structure influences its interaction with different solutes. researchgate.net This research demonstrates the potential of propylboronic acid-functionalized materials to create selective stationary phases for specific separation challenges. acs.orgresearchgate.net
Table of Activity Coefficients at Infinite Dilution (γ∞) for Select Solutes on a Propylboronic Acid-Based Ionic Liquid at 323.15 K *
| Solute | Chemical Class | γ∞ on this compound-3-methylimidazolium bromide |
| n-Hexane | Alkane | 10.3 |
| n-Octane | Alkane | 21.3 |
| Cyclohexane | Cycloalkane | 8.01 |
| Benzene | Aromatic | 1.83 |
| Toluene | Aromatic | 2.50 |
| Methanol | Alcohol | 3.32 |
| Ethanol | Alcohol | 4.25 |
| Acetone | Ketone | 1.15 |
| Dichloromethane (B109758) | Halogenated Hydrocarbon | 2.14 |
*Data extracted from a study by Mutelet et al. (2006), presented for illustrative purposes. acs.org
Beyond IGC, boronic acids are central to boronate affinity chromatography (BAC), a technique widely used for the separation and purification of glycoproteins and other cis-diol-containing biomolecules. mdpi.com Furthermore, high-performance liquid chromatography (HPLC) methods are continuously being developed for the analysis and separation of various boronic acids themselves. waters.comwaters.comsielc.com
Mechanistic Investigations in Catalytic and Metal-Free Transformations
High-Throughput Screening and Analysis of Boronic Acid Libraries
The versatility of the boronic acid group has led to its inclusion in large chemical libraries for high-throughput screening (HTS). plos.orgmedchemexpress.com HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological or chemical activity. plos.org Boronic acid libraries are particularly valuable in drug discovery and sensor development due to their ability to interact with biological targets like sugars and proteins. plos.orgnih.gov
For instance, one study described the HTS of a library of 30 boronic acid derivatives to discover molecules that could act as fluorescent reporters for glucose. nih.gov Another major screening effort involved a library of 469 boronic acid compounds to find a non-inflammatory alternative to lectins for a glucose-responsive insulin (B600854) delivery system. plos.org Such large-scale screening necessitates robust analytical methods to manage and analyze the compounds.
The development of high-throughput analysis techniques is crucial for managing these libraries. rsc.org Methods like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) have been optimized for the rapid analysis of a broad range of boronic acids. rsc.org These methods are designed for very short run times (e.g., one minute) and can be applied to monitor reactions, such as the Suzuki coupling, where boronic acids are key reagents. waters.comrsc.org
However, screening boronic acid libraries, particularly through computational or virtual screening, presents unique challenges. The propensity of boronic acids to form covalent bonds with serine or threonine residues in the active sites of proteins can lead to false negatives if the screening software is not programmed to account for such interactions. mdpi.com This requires the development of specialized docking protocols and constraints to accurately predict the binding of boronic acid derivatives. mdpi.com
Spectroscopic Characterization and Computational Modeling of Propylboronic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the characterization of propylboronic acid, providing detailed information about its structure in both solution and solid states. Different nuclei, primarily ¹H, ¹³C, and ¹¹B, offer unique insights into the molecular framework and its local chemical environment.
In solution, NMR spectroscopy allows for the unambiguous assignment of the propyl chain's protons and carbons, while ¹¹B NMR confirms the nature of the boron center. The chemical shifts are sensitive to the solvent and the concentration-dependent equilibrium between the monomeric acid and its cyclic anhydride (B1165640), tripropylboroxine.
¹H NMR: The proton NMR spectrum provides characteristic signals for the propyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons.
¹³C NMR: The carbon spectrum distinguishes the three distinct carbon environments within the propyl chain. The carbon directly attached to the boron atom (C1) typically appears as a broad signal due to quadrupolar coupling with the boron nucleus.
¹¹B NMR: Boron-11 NMR is particularly diagnostic for boronic acids. Tricoordinate boronic acids (sp² hybridized boron) typically resonate in a region around δ 30 ppm, while tetracoordinate boronate species (sp³ hybridized boron), formed by coordination with a Lewis base (like water or hydroxide), appear at higher fields (further upfield), generally between δ 2 and 10 ppm. sdsu.edunsf.gov The observed chemical shift can, therefore, provide information about the electronic environment and coordination state of the boron atom. nsf.gov
Below are typical NMR data for propylboronic acid in a deuterated solvent.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | ~0.85 (t) | -CH₃ |
| ¹H | ~1.35 (sextet) | -CH₂-CH₃ |
| ¹H | ~0.75 (t) | B-CH₂- |
| ¹³C | ~10.5 | -CH₃ |
| ¹³C | ~20.0 | -CH₂-CH₃ |
| ¹³C | ~15 (broad) | B-CH₂- |
| ¹¹B | ~33 | B(OH)₂ (trigonal) |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing insoluble materials like boroxines (the cyclic anhydrides of boronic acids) and polymers containing boronic acid moieties. ohiolink.eduresearchgate.net Since these materials are often insoluble, solution NMR is not a viable option. ohiolink.edu
In the solid state, propylboronic acid readily dehydrates to form its cyclic trimer, tripropylboroxine. ssNMR can distinguish the boron environments in these structures. The ¹¹B MAS NMR spectrum for a boroxine (B1236090) typically shows a signal at a slightly lower field (e.g., ~33 ppm) compared to the monomeric acid, consistent with a tricoordinate boron atom within the B₃O₃ ring. sdsu.edu
For boronic acid-containing polymers, such as poly(4-vinylphenylboronic acid), ssNMR provides critical information on structure and dynamics. researchgate.net ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) experiments can characterize the polymer backbone and side chains. beilstein-journals.org ¹¹B MAS NMR is used to study the state of the boron centers, identifying whether they are present as free boronic acids or have formed other species like boronate esters or boroxine cross-links within the polymer matrix. researchgate.netrsc.org Two-dimensional ssNMR techniques, such as ¹¹B-¹¹B correlation experiments, can be employed to probe the spatial proximity of boron atoms, providing direct evidence for the formation of boroxine rings or other dimeric/oligomeric structures. rsc.org
| Material | Technique | Typical Observation | Information Gained |
|---|---|---|---|
| Tripropylboroxine | ¹¹B MAS NMR | Signal ~δ 33 ppm | Confirms tricoordinate boron in a B₃O₃ ring structure. sdsu.edu |
| Boronic Acid Polymer | ¹³C CP-MAS NMR | Resonances for polymer backbone and side chains. | Confirms covalent incorporation of the boronic acid moiety. beilstein-journals.org |
| Boronic Acid Polymer | ¹¹B MAS NMR | Multiple signals for different boron species (trigonal vs. tetrahedral). | Characterizes boron speciation (e.g., free acid, ester, boroxine cross-link). researchgate.net |
| Boronic Acid Assembly | 2D ¹¹B-¹¹B TQ/MAS NMR | Off-diagonal correlation signals. | Proves through-space proximity of boron atoms, confirming self-assembly into boroxines. rsc.org |
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive technique used for the analysis of propylboronic acid, particularly in complex mixtures and for monitoring chemical reactions. Electrospray ionization (ESI) is a common method for ionizing boronic acids, typically in the negative ion mode. researchgate.net
UHPLC-ESI-MS has been developed as a rapid and sensitive method for the high-throughput analysis of boronic acids. researchgate.netrsc.org This technique combines the high separation efficiency of UHPLC with the specificity of mass spectrometry, allowing for the analysis of multiple components in a very short time. nih.gov Methods have been established for separating a diverse range of boronic acids on C18 columns with run times as short as one minute, avoiding the need for pre-derivatization which is often required for these compounds. researchgate.netrsc.org Optimized MS conditions are crucial to minimize the in-source formation of boroxines and other adducts that can complicate the spectra. researchgate.netrsc.org This high-throughput capability is particularly valuable for industrial applications, such as screening compound libraries or monitoring the progress of reactions like Suzuki couplings. researchgate.netrsc.orgrug.nl
| Parameter | Typical Condition/Value | Reference |
| Technique | UHPLC-ESI-MS | researchgate.netrsc.org |
| Column | Acquity BEH C18 | researchgate.net |
| Mobile Phase | Acetonitrile & 10 mM Ammonium Acetate | researchgate.net |
| Ionization Mode | Negative Electrospray (ESI-) | researchgate.net |
| Analysis Time | ~1 minute per sample | researchgate.net |
| Limit of Detection (LOD) | As low as 0.1 µg | researchgate.netrsc.org |
| Application | High-throughput analysis, reaction monitoring | researchgate.netrsc.org |
Mass spectrometry is a powerful tool for detecting and identifying transient, low-abundance reactive intermediates in chemical reactions, providing crucial mechanistic insights. rsc.orgnih.gov ESI-MS can intercept charged intermediates directly from the reaction solution. nih.gov For example, in studies of electrochemical reactions involving boronic acids, specialized techniques like floating electrolytic electrospray ionization mass spectrometry (FE-ESI-MS) have successfully identified fleeting intermediates. nih.gov In a study on the reductive coupling of p-tolylboronic acid (a close aromatic analog of propylboronic acid), a series of nitrene intermediates were discovered, revealing a previously hidden mechanistic pathway. nih.gov Similarly, in organocatalytic reactions, ESI combined with ion mobility separation has been used to detect and structurally characterize diastereomeric iminium ion intermediates, linking them directly to the reaction's stereochemical outcome. ru.nl These approaches are directly applicable to studying reactions involving propylboronic acid to elucidate complex mechanisms.
Other Advanced Spectroscopic Techniques (e.g., UV Spectroscopy for Kinetics)
While NMR and MS provide structural information, other spectroscopic techniques like UV-Vis spectroscopy are often employed to study the kinetics of reactions involving boronic acids. The oxidation of boronic acids to their corresponding phenols is a reaction that can be conveniently monitored using UV-Vis spectroscopy. pnas.org The boronic acid starting material and the phenol (B47542) product typically have distinct UV absorbance spectra. pnas.org For instance, the oxidation of phenylboronic acids by hydrogen peroxide can be followed by monitoring the change in absorbance at a specific wavelength, allowing for the determination of second-order rate constants. pnas.org This kinetic analysis can be performed under various pH conditions to understand the reaction mechanism, as the reactivity of the boronic acid and boronate anion can differ significantly. pnas.orgljmu.ac.uk This method provides a continuous and straightforward assay for studying the stability and reactivity of boronic acids like propylboronic acid in oxidative environments.
Computational Chemistry and Theoretical Investigations
Computational chemistry serves as a powerful tool for unraveling the intricate details of reaction mechanisms, energetics, and the origins of selectivity involving propylboronic acid and its derivatives. montclair.eduresearchgate.net Theoretical investigations, particularly those employing quantum chemical calculations, provide insights that are often inaccessible through experimental means alone, allowing for the detailed study of transient species like transition states. montclair.edunih.gov
Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are crucial for determining the thermodynamics and kinetics of chemical reactions. nrel.govnih.gov These calculations provide access to the energies of reactants, products, intermediates, and transition states, allowing for the construction of detailed reaction energy profiles. montclair.edu By calculating properties such as enthalpies and Gibbs free energies, researchers can predict the feasibility and favorability of proposed reaction pathways. researchgate.netmdpi.com
For instance, DFT calculations have been employed to model the energetics of reactions involving boronic acids. In a study on the ring-opening hydroxylation of arynes, the free energy profile was calculated at the M06/def2-TZVP/SMD(acetonitrile)//B3LYP/def2-SVP/SMD(acetonitrile) level of theory. researchgate.net While this specific example used phenylboronic acid, the methodology is directly applicable to reactions with propylboronic acid. The calculations revealed the relative free energies of intermediates and transition states, elucidating the step-by-step energetic landscape of the reaction. researchgate.net
Table 1: Illustrative Free Energy Profile for a Boronic Acid Reaction This table, based on data for the reaction of an aryne with phenylboronic acid, illustrates the type of energetic information obtained from DFT calculations. The values represent the relative free energies (ΔG) in kcal/mol for key species in the reaction pathway. researchgate.net
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Aryne + Phenylboronic Acid | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Boronate Complex | -5.8 |
| TS2 | Second Transition State | +2.1 |
| Product | Hydroxylated Product | -45.7 |
This interactive table is based on data from a study on phenylboronic acid and serves as an example of energetic analysis applicable to propylboronic acid systems. researchgate.net
Such computational analyses are vital for comparing different proposed mechanisms. For example, in the study of copper-catalyzed trifluoromethylation of aryl boronic acids, an alternative reaction pathway was investigated and found to be thermodynamically unfavorable compared to the originally proposed mechanism. montclair.edu These insights are critical for optimizing reaction conditions to favor the desired product. montclair.edu
Transition State Theory and Reaction Rate Prediction
Transition State Theory (TST) provides a framework for understanding and calculating the rates of chemical reactions. libretexts.orgwikipedia.org TST posits that the reaction rate is governed by the concentration of an "activated complex" (the transition state) in quasi-equilibrium with the reactants and the frequency at which this complex converts to products. wikipedia.orgumich.edu In concert with quantum chemical calculations to characterize the potential energy surface, TST allows for the prediction of reaction rate constants. umich.edu
The application of TST is particularly insightful for reactions involving propylboronic acid. For example, in the study of boronic acid interactions with diols, the B3LYP/6-31+G(d,p) model was used to locate the transition states for several proposed mechanisms. rsc.org The calculated energies of these transition states were then used within the TST framework to determine the reaction rates. rsc.org This approach revealed that the reaction proceeds in two steps, with the first step being rate-determining. rsc.org
The Eyring equation, a cornerstone of TST, relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡): k = (k_B * T / h) * e^(-ΔG‡ / RT) where k_B is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the gas constant. By calculating ΔG‡ for the rate-limiting step, a theoretical prediction of the reaction rate can be made. libretexts.org
Computational modeling of the transition state for the oxidation of boronic acids shows a concerted mechanism where the 1,2-shift of the alkyl group from boron to oxygen occurs simultaneously with the cleavage of the oxygen-oxygen bond. pnas.org The ability to model these high-energy, transient structures is a key advantage of computational chemistry in predicting reaction kinetics. montclair.edu
Elucidation of Stereoselectivity and Regioselectivity
Computational methods are indispensable for understanding the origins of stereoselectivity and regioselectivity in chemical reactions. youtube.comrsc.org These phenomena arise from differences in the activation energies of competing reaction pathways leading to different isomers. By calculating the energies of the diastereomeric transition states, the preferred reaction outcome can be predicted and rationalized. rsc.org
In transformations involving boronic acids, DFT calculations have been used to explain observed stereoselectivities. For instance, in the stereoselective coupling between N-tosylhydrazones and alkenylboronic acids, computational studies were performed to rationalize the high stereoselectivity. uniovi.es A similar approach was used to model the diastereoselective carboborylation of azides, where DFT calculations at the M06-2X/6-311++G** level provided the Gibbs free energies for the competing transition states, successfully explaining the preference for one diastereomer over the other. researchgate.net
A reaction is considered regioselective if it favors bond formation at one position over other possible positions. khanacademy.org Boronic acid-catalyzed glycosylation of unprotected sugars, for example, shows high regioselectivity. nih.gov While this study used an arylboronic acid, the principles are applicable to propylboronic acid. Mechanistic studies, including DFT calculations, suggested a highly dissociative concerted SNi mechanism was responsible for the observed regio- and stereocontrol. nih.gov By modeling the interactions between the boronic acid catalyst and the various hydroxyl groups of the sugar, computational chemistry can identify the factors that direct the reaction to a specific site.
Computational Insights into Oxidative Stability and Ligand Interactions
The utility of boronic acids can be limited by their susceptibility to oxidation. mit.edu Computational chemistry provides profound insights into the mechanisms of oxidative degradation and can guide the design of more stable derivatives. The rate-limiting step in the oxidation of a boronic acid is typically the 1,2-migration of the carbon group from boron to oxygen. pnas.orgmit.edu
DFT calculations have been used to model the stationary points along the reaction coordinate for the oxidation of various boronic acids by hydrogen peroxide. pnas.org These studies revealed that the stability of a boronic acid is linked to the electronic stabilization of the developing empty p-orbital on the boron atom in the transition state. pnas.orgmit.edu By installing an intramolecular ligand, such as a pendant carboxyl group to form a boralactone, the boron atom's Lewis acidity is modulated. mit.edunih.gov Computational analyses showed this modification diminishes the stabilization of the transition state, thereby increasing the activation energy for oxidation and rendering the boronic acid up to 10,000-fold more resistant to oxidation. mit.edunih.gov
Ligand interactions play a critical role in the reactivity and stability of propylboronic acid. The Chan-Lam coupling, for example, can be performed with c-propylboronic acid using 2,2'-bipyridine (B1663995) as a ligand. sci-hub.se Furthermore, computational studies on the interaction of boronic acids with diols have shown that the electronegativity of the R-group (such as a propyl group) significantly influences the interaction of boron with the diol ligands. rsc.org DFT calculations can quantify these interactions, helping to understand how different ligands modulate the electronic structure and, consequently, the reactivity of the boron center. rsc.org
Emerging Research Directions and Prospects for Propylboronic Acid
Innovation in Green Chemistry and Sustainable Synthesis
The synthesis of propylboronic acid and its derivatives is undergoing a significant transformation, guided by the principles of green chemistry to enhance sustainability and environmental compatibility. sigmaaldrich.com A primary focus is the development of processes that reduce waste, avoid hazardous substances, and utilize renewable resources and energy-efficient methods. researchgate.netchinesechemsoc.org
Key innovations in this area include:
Catalytic C-H Activation: A major goal of green chemistry is to avoid the use of pre-functionalized starting materials, such as halogenated hydrocarbons. acsgcipr.org Research into transition-metal-catalyzed C-H activation allows for the direct borylation of alkanes, offering a more atom-economical route to alkylboronic esters. acsgcipr.orgresearchgate.net Recent breakthroughs have demonstrated iron-catalyzed C(sp3)–H borylation of simple alkanes using photoelectrochemistry, which leverages an inexpensive, non-toxic catalyst and electricity as a clean oxidant. chinesechemsoc.org
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force via methods like ball-milling to drive reactions, is an emerging eco-friendly alternative to traditional solvent-based synthesis. advanceseng.com This solvent-free approach reduces the use of potentially harmful organic solvents, shortens reaction times, and can proceed without the need for ligands. rsc.orgorganic-chemistry.org It has been successfully applied to Suzuki-Miyaura cross-coupling reactions involving boronic acids and in the synthesis of boronic ester cage compounds. organic-chemistry.orgresearchgate.net
Advanced Catalysis and Reaction Conditions: There is a move away from precious metal catalysts toward more abundant and less toxic base metals, such as iron. acsgcipr.orgchinesechemsoc.org Furthermore, protocols are being developed that use water as a green solvent, employ microwave assistance to accelerate reactions, or utilize photocatalysts that operate under mild conditions like visible light at room temperature. researchgate.netrsc.orgthieme-connect.com A patent has been filed for a method to synthesize α-alkylglycine compounds from alkylboronic acids using a photosensitizer and catalyst under blue light, highlighting the green and simplified operational nature of such modern techniques. google.com
These sustainable approaches not only minimize the environmental impact of chemical production but also often lead to higher efficiency and novel reactivity. sigmaaldrich.com
Advanced Functionalization and Derivatization Strategies
The utility of propylboronic acid is greatly expanded through advanced functionalization and derivatization, allowing for the creation of molecules with tailored properties. Research is focused on developing versatile and efficient methods to modify the core structure and its derivatives.
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction remains a cornerstone for derivatizing boronic acids, enabling the formation of new carbon-carbon bonds. researchgate.net Green and efficient protocols for these reactions continue to be developed, including methods that work in water or under mechanochemical conditions. organic-chemistry.orgresearchgate.net
Programmable and Sequential Functionalization: For molecules containing multiple boronic acid groups, strategies for selective and sequential functionalization are being explored. This allows for the programmed construction of complex, multi-substituted structures, which is particularly valuable in drug discovery for exploring structure-activity relationships (SAR). researchgate.net
Polymer Functionalization: Propylboronic acid moieties can be incorporated into polymers to create materials with specific functionalities. rsc.org Chitosan, for example, can be functionalized through its reactive amine and alcohol groups, providing a model for how boronic acid-containing polymers could be modified. google.com Synthetic strategies for creating vitrimers, a class of recyclable polymers, include cross-linking macromolecules with boronic acids or boronic esters. researchgate.net
Conversion to Other Functional Groups: The boronic acid group itself can be transformed into other useful functionalities. A mild and highly efficient protocol has been developed for the ipso-hydroxylation of arylboronic acids to phenols using aqueous hydrogen peroxide in ethanol. rsc.org This principle can be extended to alkylboronic acids for the synthesis of alcohols. rsc.org
These strategies provide a robust toolbox for chemists to design and synthesize a vast array of propylboronic acid derivatives for diverse applications.
Exploration of Novel Biological Targets and Therapeutic Modalities
The unique chemical properties of the boronic acid group, such as its ability to form reversible covalent bonds with diols, make it a valuable pharmacophore in drug design. organic-chemistry.org Researchers are actively exploring new biological targets and therapeutic applications for propylboronic acid and its derivatives.
Enzyme Inhibition: Boronic acids are effective inhibitors of various enzymes, particularly serine proteases. The boron atom can interact with the active site nucleophile, such as the hydroxyl group of a serine residue. researchgate.net This has led to the development of boronic acid-based drugs like Bortezomib for treating multiple myeloma. researchgate.net Current research is exploring boronic acid derivatives as inhibitors for new targets, such as β-lactamases to combat antibiotic resistance and the main protease of viruses like SARS-CoV-2. researchgate.netrsc.org
Novel Therapeutic Areas: The application of boronic acids is expanding beyond oncology and anti-infectives. Research projects are underway to screen boronic acid derivatives for activity against dengue fever. rsc.org Furthermore, certain derivatives, such as N-diethyl-phosphoramidate propylboronic acid, have been shown to mimic the wound-healing effects of boric acid. chinesechemsoc.org
Boron Neutron Capture Therapy (BNCT): BNCT is a targeted cancer therapy that uses non-radioactive boron-10, which, upon irradiation with neutrons, releases high-energy particles that kill cancer cells. organic-chemistry.org Boronic acids are explored as potential agents for BNCT. chinesechemsoc.org
Prodrug and Bioisostere Strategies: The boronic acid moiety is being used in innovative therapeutic strategies. It can act as a bioisostere, mimicking other chemical groups like phosphates, which is being explored in the synthesis of nucleoside analogs with potential antiviral activity. acs.org Additionally, boronate esters are being developed as prodrugs that selectively release an active therapeutic agent in response to specific biological triggers, such as high levels of reactive oxygen species (ROS) found in tumors. organic-chemistry.org
The ability to fine-tune the reactivity and targeting of boronic acid derivatives continues to open up new avenues for therapeutic intervention.
Integration into Smart and Responsive Materials for Advanced Applications
The capacity of the boronic acid group to interact reversibly with diols makes it an ideal component for "smart" or "stimuli-responsive" materials. researchgate.net These advanced materials can change their properties in response to specific environmental signals, such as changes in pH or the concentration of certain molecules. advanceseng.comresearchgate.net Propylboronic acid, as part of a larger polymer structure, can impart these responsive characteristics.
Glucose-Responsive Systems: A major application of boronic acid-functionalized materials is in the development of glucose-responsive systems for diabetes management. acs.org Polymers containing boronic acid moieties can form cross-linked hydrogels that swell or shrink in response to glucose concentrations, enabling the controlled release of insulin (B600854). researchgate.netacs.org
Drug Delivery Vehicles: Stimuli-responsive nanomaterials incorporating boronic acids are being designed for targeted drug delivery. rsc.org These materials can be engineered to release their therapeutic payload in response to triggers prevalent in the tumor microenvironment, such as acidic pH or high concentrations of adenosine (B11128) triphosphate (ATP) or reactive oxygen species (ROS). rsc.org
Sensors and Diagnostics: The specific interaction between boronic acids and diol-containing biomolecules is harnessed for sensing applications. advanceseng.com For instance, polymers decorated with boronic acids can be used to create fluorescent sensors that detect the presence of saccharides. researchgate.net
Self-Healing Materials: The reversible covalent bonding between boronic acids and diols can be used to create self-healing materials. advanceseng.com When the material is damaged, the reversible bonds can reform under specific conditions, restoring the material's integrity. advanceseng.com
The integration of propylboronic acid into polymeric structures offers a pathway to sophisticated materials that can sense and react to their surroundings, with significant potential in biomedicine, diagnostics, and engineering. mdpi.com
Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The advancement of propylboronic acid from a simple chemical reagent to a key component in sophisticated technologies exemplifies the power of multidisciplinary research. Progress in this field is driven by the convergence of chemistry, biology, and materials science. organic-chemistry.orggrowkudos.com
Chemistry: Provides the foundational tools for the synthesis, functionalization, and derivatization of propylboronic acid. growkudos.com Organic chemists design novel synthetic routes, including sustainable methods, and develop strategies to build complex molecules and polymers. rsc.orgrsc.org
Biology and Medicinal Chemistry: Investigates the interactions of boronic acid derivatives with biological systems. rsc.org This includes identifying new protein targets, understanding mechanisms of action, and evaluating therapeutic potential in areas from infectious diseases to cancer therapy. researchgate.netchinesechemsoc.org
Materials Science: Focuses on integrating these molecules into functional materials and devices. organic-chemistry.org Materials scientists study the physical and chemical properties of boronic acid-containing polymers, hydrogels, and nanoparticles, and engineer them for applications like drug delivery, tissue engineering, and smart sensors. advanceseng.comrsc.org
This interdisciplinary approach is essential for innovation. For example, the creation of a glucose-responsive insulin delivery system requires synthetic chemists to build the polymer, biologists to ensure its biocompatibility and therapeutic efficacy, and materials scientists to fabricate and characterize the final device. advanceseng.comresearchgate.net The future development of propylboronic acid and its applications will increasingly rely on collaborative efforts that span these scientific boundaries. rsc.org
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing propylboronic acid, and how can experimental reproducibility be ensured?
- Methodological Answer : Propylboronic acid is typically synthesized via hydroboration of propene or transmetallation of propyl Grignard reagents with boron esters. To ensure reproducibility:
- Document reaction conditions (temperature, solvent, stoichiometry) in detail, as per guidelines for experimental sections in academic journals .
- Validate purity using HPLC (≥95% purity threshold) and characterize intermediates via IR spectroscopy to confirm boronate ester formation.
- Include control experiments (e.g., blank reactions without catalysts) to identify side reactions.
Q. How should researchers characterize propylboronic acid’s structural and chemical properties?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : NMR to confirm boronic acid moiety (δ ~30 ppm) and / NMR for alkyl chain verification .
- Elemental Analysis : Match calculated vs. observed C, H, and B percentages (tolerance ≤0.4%).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (decomposition >150°C suggests suitability for high-temperature reactions).
Q. What are common impurities in propylboronic acid, and how can they be mitigated during purification?
- Methodological Answer : Key impurities include boroxines (cyclic trimers) and unreacted propyl precursors. Mitigation strategies:
- Recrystallization : Use hexane/ethyl acetate mixtures to isolate crystalline product.
- Column Chromatography : Employ silica gel with non-polar solvents to separate boronic acid from higher-molecular-weight byproducts.
- Monitor via thin-layer chromatography (TLC) with UV-vis detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized for propylboronic acid in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (catalyst loading, base strength, solvent polarity) using a factorial design to identify optimal yields .
- Kinetic Studies : Use in situ FTIR or GC-MS to track aryl halide consumption rates.
- Reference Data : Compare turnover numbers (TON) with literature values for Pd catalysts (e.g., Pd(PPh) vs. Pd(OAc)) .
Q. How should researchers address contradictory data in catalytic efficiency studies involving propylboronic acid?
- Methodological Answer :
- Systematic Review : Replicate experiments under reported conditions to verify discrepancies (e.g., solvent purity, oxygen sensitivity) .
- Sensitivity Analysis : Quantify the impact of trace water on boronic acid stability using Karl Fischer titration .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between base strength and yield in polar aprotic solvents) .
Q. What computational approaches are effective for studying propylboronic acid’s reactivity in aqueous media?
- Methodological Answer :
- DFT Calculations : Model hydrolysis pathways using Gaussian or ORCA software to predict boronic acid stability at varying pH levels .
- MD Simulations : Simulate solvent interactions (e.g., water vs. THF) to explain solubility differences.
- Validate Experimentally : Compare computed activation energies with Arrhenius plots from kinetic data .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., catalytic efficiency under varying conditions) with statistical significance (p-values ≤0.05) .
- Figures : Use Arrhenius plots or reaction coordinate diagrams to visualize computational results .
- References : Cite primary literature for synthetic protocols and computational methods, avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
